Clorhidrato de 4,4-Dimetilazepano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nanotecnología

Finalmente, en el campo de la nanotecnología, este compuesto podría utilizarse en la síntesis de nanomateriales. Su capacidad para formar estructuras cíclicas estables podría ser beneficiosa para crear anillos o tubos de tamaño nanométrico, que tienen aplicaciones en electrónica e ingeniería de materiales.

Cada una de estas aplicaciones aprovecha las propiedades químicas únicas del Clorhidrato de 4,4-Dimetilazepano, demostrando su versatilidad e importancia en la investigación científica .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4,4-Dimethylazepane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with mitochondrial dehydrogenases, where it acts as a substrate and undergoes reduction. This interaction is crucial for the compound’s role in cellular respiration and energy production. Additionally, 4,4-Dimethylazepane hydrochloride has been shown to interact with chloride channels, influencing ion transport and cellular homeostasis .

Cellular Effects

The effects of 4,4-Dimethylazepane hydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,4-Dimethylazepane hydrochloride has been observed to enhance the activity of certain kinases, leading to altered phosphorylation states of target proteins. This modulation affects downstream signaling pathways, ultimately impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 4,4-Dimethylazepane hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to mitochondrial dehydrogenases, facilitating the reduction process and contributing to ATP production. Additionally, 4,4-Dimethylazepane hydrochloride acts as an inhibitor of certain enzymes, such as GTPases, which play a role in cytoskeletal dynamics and cellular motility. These interactions lead to changes in gene expression and cellular behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4-Dimethylazepane hydrochloride change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that 4,4-Dimethylazepane hydrochloride remains stable at room temperature for extended periods, but its activity decreases at higher temperatures. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4,4-Dimethylazepane hydrochloride vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular respiration and energy production. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific concentrations, beyond which adverse effects become prominent .

Metabolic Pathways

4,4-Dimethylazepane hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as mitochondrial dehydrogenases and GTPases, influencing metabolic flux and metabolite levels. The compound’s role in cellular respiration is particularly noteworthy, as it contributes to ATP production and energy metabolism. Additionally, 4,4-Dimethylazepane hydrochloride affects the regulation of metabolic pathways through feedback inhibition and allosteric regulation .

Transport and Distribution

Within cells and tissues, 4,4-Dimethylazepane hydrochloride is transported and distributed through specific transporters and binding proteins. It interacts with chloride channels, facilitating its movement across cellular membranes. The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 4,4-Dimethylazepane hydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the mitochondria, where it participates in cellular respiration and energy production. Additionally, it has been observed in the cytoplasm, where it interacts with cytoskeletal proteins and influences cellular motility. Targeting signals and post-translational modifications direct 4,4-Dimethylazepane hydrochloride to specific compartments, ensuring its proper localization and function .

Propiedades

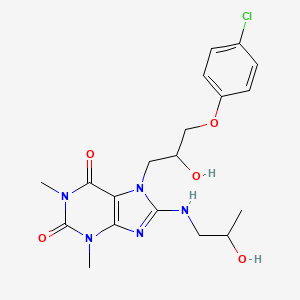

IUPAC Name |

4,4-dimethylazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2)4-3-6-9-7-5-8;/h9H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBSPFCBWNCQRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNCC1)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)